Product packaging for Fmoc-2-Nal-OH(Cat. No.:CAS No. 112883-43-9)

Fmoc-2-Nal-OH

Cat. No.: B557938
CAS No.: 112883-43-9
M. Wt: 437.5 g/mol
InChI Key: JYUTZJVERLGMQZ-SANMLTNESA-N
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Description

Contextualization within Unnatural Amino Acid Chemistry

Fmoc-2-Nal-OH is a derivative of 2-naphthylalanine (2-Nal), which is classified as an unnatural or non-proteinogenic amino acid. omizzur.comlifetein.com Unlike the 20 common proteinogenic amino acids that are encoded by the genetic code to build proteins in nature, unnatural amino acids are not. Their incorporation into peptide structures is a deliberate synthetic strategy to introduce novel chemical and physical properties. lifetein.com

The defining feature of 2-Naphthylalanine is its bulky, aromatic naphthalene (B1677914) side chain, which replaces the simple benzyl (B1604629) group of the natural amino acid phenylalanine. lifetein.comnih.gov This structural modification significantly enhances the hydrophobicity and steric bulk of the amino acid. lifetein.com These characteristics are invaluable for researchers aiming to modulate the structure, stability, and biological interactions of synthetic peptides. lifetein.comnih.gov The use of such non-natural building blocks is a cornerstone of modern peptide engineering and synthetic biology. lifetein.com

Significance in Peptide and Peptidomimetic Research

The introduction of this compound into a peptide sequence can profoundly influence its properties and function. It is a key building block in the design of peptides and peptidomimetics—compounds that mimic the structure and function of natural peptides—with improved pharmacological profiles. chemimpex.comchemimpex.com

Key areas of significance include:

Enhanced Stability and Bioactivity: The naphthyl group can increase a peptide's resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics. This structural feature also helps enhance the stability and bioactivity of the resulting molecule. chemimpex.comchemimpex.com

Probing Molecular Interactions: Due to its size and aromatic nature, 2-Nal is used to study protein folding and receptor-ligand interactions. lifetein.com Replacing a natural aromatic amino acid like phenylalanine with 2-Nal can alter binding affinity and selectivity. For instance, substituting a phenylalanine residue with 2-Nal in the peptide Neuromedin U-8 was found to increase its selectivity for the NMUR2 receptor. peptide.com

Development of Novel Therapeutics: Researchers have utilized this compound to synthesize peptide analogues with specific therapeutic targets. A notable example is its use in the synthesis of analogues of FC131, a small peptide antagonist of the CXCR4 receptor, which is relevant in HIV research. acs.org Furthermore, derivatives of 2-naphthylalanine are used as intermediates in the preparation of phosphoserine-containing tetrapeptides that act as inhibitors of the BRCA1 protein, a key target in cancer research. fishersci.cachemicalbook.com

Stereoisomeric Considerations: L- and D-forms of this compound

Like most amino acids, this compound is chiral and exists in two non-superimposable mirror-image forms, or stereoisomers: the L-form (levorotatory) and the D-form (dextrorotatory). The spatial arrangement of atoms in these isomers is a critical factor that dictates the three-dimensional structure of the final peptide and, consequently, its biological activity.

Fmoc-L-2-Nal-OH (the L-isomer) is the form that corresponds to the stereochemistry of naturally occurring amino acids. It is widely used in the synthesis of bioactive peptides and peptidomimetics to mimic or enhance the function of natural peptide ligands. chemicalbook.comchemimpex.com

Fmoc-D-2-Nal-OH (the D-isomer) features the opposite stereochemistry. The incorporation of D-amino acids into a peptide chain is a common strategy to increase its stability against degradation by proteases, which typically recognize only L-amino acids. The D-form has been specifically used as an intermediate in the synthesis of inhibitors for the BRCA1 protein. fishersci.cachemicalbook.com

The choice between the L- and D-form is a deliberate and crucial decision in peptide design, as it directly influences the final molecule's conformation, stability, and interaction with biological targets. acs.org

Comparison of L- and D-Stereoisomers of this compound
FeatureFmoc-L-2-Nal-OHFmoc-D-2-Nal-OH
Full NameFmoc-3-(2-naphthyl)-L-alanineFmoc-3-(2-naphthyl)-D-alanine
CAS Number112883-43-9 sigmaaldrich.com138774-94-4 nbinno.com
Common ApplicationUsed to create complex peptide sequences for drug development and to enhance therapeutic efficacy. chemimpex.comUsed as an intermediate in preparing tetrapeptide inhibitors of the BRCA1 protein. fishersci.cachemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23NO4 B557938 Fmoc-2-Nal-OH CAS No. 112883-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUTZJVERLGMQZ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-43-9
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc 2 Nal Oh and Derivatives

Synthesis of Modified Fmoc-Amino Acid Derivatives

N-Methylation Strategies for Fmoc-Amino Acids

Impact on Peptide Bioavailability and Stability

The incorporation of unnatural amino acids like 2-naphthylalanine into peptide sequences can significantly alter their pharmacokinetic and physicochemical properties. The bulky, hydrophobic naphthyl side chain of 2-Nal can influence peptide conformation and increase lipophilicity ontosight.aiacs.orgsci-hub.se. This increased lipophilicity can potentially enhance membrane permeability, contributing to improved bioavailability researchgate.net. Furthermore, peptides containing D-amino acids or unnatural amino acids like 2-Nal can exhibit enhanced stability against enzymatic degradation compared to their natural L-amino acid counterparts smolecule.comresearchgate.net. This resistance to proteolysis is a critical factor in developing peptides with longer in vivo half-lives and improved therapeutic efficacy researchgate.net. For instance, the replacement of tryptophan with β-naphthylalanine has been explored to increase the salt resistance and stability of antimicrobial peptides sci-hub.se.

Incorporation of Protecting Groups for Side Chains

In the context of Fmoc-2-Nal-OH, the primary protecting group is the Fmoc group on the α-amino nitrogen, which is labile to basic conditions (e.g., piperidine) and essential for stepwise peptide chain elongation in Fmoc-SPPS peptide.comnih.goviris-biotech.de. 2-Naphthylalanine itself does not possess a reactive side chain that typically requires protection during standard Fmoc-SPPS, unlike amino acids such as lysine, arginine, or aspartic acid iris-biotech.dechempep.compeptide.com. However, when this compound is used in the synthesis of complex peptides, other amino acid residues within the sequence will require side-chain protection. These side-chain protecting groups are designed to be orthogonal to the Fmoc group, meaning they are stable during the Fmoc deprotection step but are removed under different conditions, typically acidic conditions during the final peptide cleavage from the resin peptide.comiris-biotech.de. Common side-chain protecting groups include tert-butyl (tBu) ethers for hydroxyl groups and esters for carboxyl groups, and trityl (Trt) for amine or thiol groups iris-biotech.desigmaaldrich.com. The synthesis of this compound itself, like other Fmoc-amino acids, relies on the efficient and selective introduction of the Fmoc group onto the amino function of the 2-naphthylalanine precursor.

Synthesis of Conjugates and Probes Incorporating this compound

This compound serves as a versatile building block for creating modified peptides, conjugates, and probes. Its structure can be readily incorporated into peptide sequences using standard SPPS protocols smolecule.comnih.gov. The naphthyl group itself can act as a fluorescent probe due to its inherent fluorescence properties, allowing for the tracking and detection of peptides in biological systems chemicalbook.comontosight.ai. Furthermore, this compound can be chemically linked to other molecules, such as fluorescent dyes, affinity tags, or therapeutic agents, to generate functionalized conjugates. For example, peptides incorporating 2-naphthylalanine have been synthesized for studies investigating protein-protein interactions or as components of targeted drug delivery systems smolecule.comnih.gov. The synthesis of probes might involve attaching this compound to a reporter molecule or designing peptides where the 2-Nal residue plays a specific role in binding or signaling.

Scalability and Economic Considerations in Synthesis

The increasing demand for modified peptides in research and therapeutic development has driven the need for scalable and cost-effective synthesis of building blocks like this compound. While specific large-scale manufacturing details for this compound are not extensively detailed in the provided literature, the general trend in Fmoc-amino acid production indicates that economies of scale are achievable due to the widespread use of Fmoc-SPPS in the production of therapeutic peptides nih.gov. The availability of this compound from multiple commercial suppliers suggests that its synthesis is well-established and can be performed at a scale suitable for research and development chemicalbook.comsigmaaldrich.comglpbio.comtcichemicals.compeptide.comfishersci.com. The cost of this compound, like other specialized amino acid derivatives, is influenced by the complexity of its synthesis, the cost of raw materials, and the required purity nih.gov. However, the development of efficient synthetic routes and the optimization of purification processes contribute to making such building blocks more accessible for broader applications.

Analytical Characterization and Quality Control in Research

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for evaluating the purity of Fmoc-2-Nal-OH, separating it from potential impurities such as unreacted starting materials, by-products, or enantiomeric contaminants.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC analysis typically reveals high purity levels, often exceeding 98.0% or 99.0% area percent. This ensures that the compound is free from significant impurities that could interfere with its intended use in peptide synthesis or other sensitive reactions.

Table 1: HPLC Purity Analysis of this compound

ParameterReported ValueSource(s)
Purity (HPLC)>98.0% tcichemicals.comtcichemicals.comsigmaaldrich.comtcichemicals.comcymitquimica.comchemscene.comglschina.comsigmaaldrich.com
Purity (HPLC)>99.0% ruifuchemical.com
Purity (HPLC, area%)min. 98.0 area% tcichemicals.comtcichemicals.comtcichemicals.com
Purity (Neutralization titration)min. 98.0 % tcichemicals.comtcichemicals.comtcichemicals.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), NMR provides detailed insights into the connectivity and environment of atoms within the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (e.g., COSY, HSQC) further aid in assigning specific signals to protons and carbons, thereby unequivocally confirming the structure of this compound. Manufacturers routinely report that NMR analysis is consistent with the expected structure tcichemicals.comtcichemicals.comtcichemicals.comruifuchemical.com.

Table 2: NMR Spectroscopy for this compound

TechniquePurposeFindingsSource(s)
NMR SpectroscopyStructural ElucidationConfirms structure tcichemicals.comtcichemicals.comtcichemicals.comruifuchemical.com
¹H NMRProton environment analysisCharacteristic signals confirm structure tcichemicals.comtcichemicals.comtcichemicals.comruifuchemical.com
¹³C NMRCarbon skeleton analysisCharacteristic signals confirm structure tcichemicals.comtcichemicals.comtcichemicals.comruifuchemical.com
DEPT 135, 2D NMRDetailed structural assignmentAids in signal assignment and confirmation sigmaaldrich.commedchemexpress.compeptide.comacros.com (General NMR techniques)

Mass spectrometry (MS) techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HR-MS), and Electrospray Ionization Time-of-Flight (ESI-TOF) MS, are vital for determining the molecular weight and elemental composition of this compound. These methods provide a highly accurate mass measurement, confirming the presence of the correct molecular ion. The molecular weight of this compound is consistently reported as approximately 437.50 g/mol . LC-MS analysis is often stated as being consistent with the expected structure medchemexpress.com.

Table 3: Mass Spectrometry Data for this compound

TechniqueObservationMolecular Weight (Calculated/Observed)Source(s)
LC-MSConsistent with structureN/A medchemexpress.com
Mass SpectrumIn Accordance with StandardN/A ruifuchemical.com
Molecular FormulaC₂₈H₂₃NO₄437.50 g/mol tcichemicals.comtcichemicals.comtcichemicals.comcymitquimica.comglschina.comsigmaaldrich.compeptide.comnih.govglentham.comchemicalbook.comiris-biotech.de
Molecular WeightN/A437.49 g/mol chemscene.compeptide.comglentham.com
Molecular WeightN/A437.5 g/mol cymitquimica.comglschina.comnih.goviris-biotech.de

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The technique detects the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint for the compound. Key functional groups such as the carbamate (B1207046) (C=O and N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic rings (C-H stretching and ring vibrations) would exhibit specific absorption bands, confirming the presence of these moieties. While specific spectral data for this compound is not detailed in the provided snippets, FTIR is a standard method for confirming the presence of these functional groups.

Table 4: FTIR Spectroscopy for this compound

TechniquePurposeFindingsSource(s)
FTIR SpectroscopyFunctional Group IdentificationIdentifies characteristic functional groups sigmaaldrich.com (General application); spectrabase.com (Note: Snippet spectrabase.com refers to a different compound, but illustrates FTIR's use.)

Melting Point Determination for Identification

Melting point determination is a classical method for identifying solid organic compounds and can also serve as an indicator of purity. A sharp melting point range typically suggests a high degree of purity, while a broad or depressed melting point may indicate the presence of impurities. For this compound, reported melting point ranges generally fall between 163.0 and 167.0 °C. A value of 166 °C is also frequently cited.

Table 5: Melting Point Determination for this compound

CompoundReported Melting Point Range (°C)Source(s)
This compound163.0 - 167.0 tcichemicals.comtcichemicals.comtcichemicals.com
This compound166 tcichemicals.comtcichemicals.com
This compound155 acros.com (Note: Differs from consensus)

Optical Rotation Measurements

The standard method for determining the optical rotation of this compound involves dissolving the compound in dimethylformamide (DMF) at a concentration of 1 g per 100 mL (c=1) and measuring the rotation at 20°C using the sodium D-line (20/D) as the light source. Research findings consistently indicate that this compound exhibits a levorotatory property, meaning it rotates polarized light to the left (negative values). Reported specific rotation values typically fall within a narrow range, underscoring the compound's consistent stereochemical configuration. For instance, specific rotation measurements have yielded values such as -17.6 degrees (c=1, DMF) glschina.comgdbiochem.com.cn. Other suppliers provide specifications within a range, for example, -15.0 to -19.0 degrees (c=1, DMF) tcichemicals.comtcichemicals.com, or more precisely, -15.0° ± 2.0° (c=1 in DMF), with an actual measured value of -14.8° ruifuchemical.com.

The enantiomeric purity, often expressed as enantiomeric excess (ee), is paramount for Fmoc-protected amino acids used in solid-phase peptide synthesis, as it directly impacts the purity and integrity of the final peptide product phenomenex.comwindows.net. Optical rotation measurements serve as a direct method for assessing this purity. For this compound, compliance with optical purity standards is demonstrated by values such as "<0.50% D-Enantiomer" ruifuchemical.com. Maintaining high enantiomeric purity is essential for reliable and reproducible results in demanding research applications.

ParameterValue/RangeSolventConcentration (c)TemperatureWavelengthReference(s)
Specific Rotation-17.6°DMF1 g/100 mL20°CD-line glschina.comgdbiochem.com.cn
Specific Rotation-15.0° to -19.0°DMF1 g/100 mL20°CD-line tcichemicals.comtcichemicals.com
Specific Rotation-15.0° ± 2.0° (reported -14.8°)DMF1 g/100 mL20°CD-line ruifuchemical.com
Optical Purity<0.50% D-EnantiomerN/AN/AN/AN/A ruifuchemical.com

Applications in Peptide Chemistry and Drug Discovery Research

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-Nal-OH is frequently utilized as a building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides and proteins in a laboratory setting. ruifuchemical.comchemimpex.comsigmaaldrich.com The Fmoc protecting group is key to this process; it is stable under many reaction conditions but can be readily removed with a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. ruifuchemical.comglycopep.com This method offers an advantage over older techniques that required harsh acidic conditions, which could inadvertently damage the peptide being synthesized. glycopep.com The use of Fmoc-protected amino acids like this compound is compatible with a wide range of other chemical modifications, making it a versatile tool for creating complex peptide structures. chemimpex.com

The 2-naphthylalanine (2-Nal) portion of the molecule introduces a bulky, aromatic side chain. This feature can influence the resulting peptide's structure and how it interacts with biological molecules. nih.gov For instance, incorporating 2-Nal can enhance the peptide's ability to bind to specific targets. peptide.com

In the assembly of linear peptides, this compound is incorporated into the peptide chain using standard SPPS protocols. sigmaaldrich.com The process begins with a resin support, to which the first Fmoc-protected amino acid is attached. uci.edu The Fmoc group is then removed, and the next Fmoc-amino acid, which could be this compound, is coupled to the newly exposed amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is complete. uci.edu

The incorporation of 2-Nal can be strategically used to modify the properties of the final peptide. For example, it has been used in the synthesis of analogs of Gonadotropin-Releasing Hormone (GnRH), where the bulky naphthyl group contributes to the peptide's biological activity. cnr.itgoogle.com The synthesis of degarelix, a GnRH antagonist, involves the use of Fmoc-protected amino acids, including Fmoc-D-2-Nal-OH, in a stepwise assembly on a solid support. cnr.it

The properties of this compound and its application in SPPS are summarized in the table below.

PropertyDescriptionReference
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-3-(2-naphthyl)alanine iris-biotech.de
Synonyms Fmoc-3-(2-naphthyl)-L-alanine, Fmoc-L-2-Naphthylalanine nih.govscbt.com
CAS Number 112883-43-9 iris-biotech.de
Molecular Formula C28H23NO4 iris-biotech.de
Molecular Weight 437.50 g/mol iris-biotech.de
Primary Application Building block in Solid-Phase Peptide Synthesis (SPPS) ruifuchemical.comchemimpex.comsigmaaldrich.com
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) ruifuchemical.com
Deprotection Condition Mild base (e.g., 20% piperidine in DMF) ruifuchemical.comglycopep.com
Resin Compatibility Wang resin, Rink amide resin, 2-chlorotrityl resin chemimpex.comuci.edu

This compound is also a valuable component in the synthesis of cyclic peptides and peptidomimetics. smolecule.com Cyclic peptides often exhibit greater stability and binding affinity compared to their linear counterparts. The synthesis of these structures via SPPS can involve on-resin cyclization, where the linear peptide is assembled on the solid support and then cyclized before being cleaved from the resin. amazonaws.com

The incorporation of 2-Nal can be advantageous in designing cyclic peptides. For instance, in the development of potent dicyclic GnRH antagonists, the strategic placement of amino acids, including D-2-Nal, is crucial for achieving the desired conformation and biological activity. salk.edu The synthesis of such complex molecules often utilizes an orthogonal protection strategy, where different protecting groups that can be removed under different conditions are employed, allowing for selective modifications and cyclization on the resin. salk.edu

This compound is one of many unnatural amino acids used to construct combinatorial peptide libraries, which are vast collections of different peptides. nih.gov These libraries are powerful tools in drug discovery for identifying new ligands that bind to specific biological targets. psu.edu The "split-and-mix" synthesis method is a common approach for creating these libraries, where resin beads are divided into separate portions, a different amino acid is coupled to each portion, and then all the beads are recombined. nih.gov This process is repeated to generate a library where each bead, in theory, carries a unique peptide sequence. diva-portal.org

A specific application of this is the One-Bead-One-Compound (OBOC) library design. smolecule.comnih.gov In this method, each bead in the library displays multiple copies of a single, unique compound. nih.gov Fmoc-D-2-Nal-OH has been included as a building block in the creation of OBOC libraries to increase the structural diversity of the library. nih.gov The screening of these libraries against a biological target can lead to the rapid identification of hit compounds, which can then be further developed into potential drug candidates. nih.gov

Incorporation into Combinatorial Peptide Libraries

Contribution to Peptidomimetic Design

This compound plays a significant role in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or bioavailability. ruifuchemical.com

A major challenge in the development of peptide-based drugs is their poor stability in the body due to degradation by enzymes called proteases. nih.gov One strategy to overcome this is to incorporate unnatural amino acids, like 2-Nal, into the peptide sequence. The bulky naphthyl group of 2-Nal can sterically hinder the approach of proteases, thereby protecting the peptide from degradation and increasing its half-life in vivo. smolecule.comnih.gov

Furthermore, the introduction of D-amino acids, such as D-2-Nal, can make peptides more resistant to proteolysis. nih.gov The use of hydrocarbon stapling, a technique to constrain a peptide into a specific conformation like an α-helix, can also improve stability. nih.gov Stapled peptides containing modified amino acids have shown increased proteolytic stability and enhanced biological activity. researchgate.netrsc.org

Enhanced Potency and Selectivity

The incorporation of unnatural amino acids like 2-Naphthylalanine (2-Nal) is a recognized strategy for creating peptide-based drug candidates with improved characteristics over their natural counterparts. sigmaaldrich.com The substitution of natural amino acids with 2-Nal can lead to peptidomimetics with enhanced potency, improved stability against enzymatic degradation, and increased selectivity for specific biological targets. sigmaaldrich.com

A clear example of this is seen in the modification of Neuromedin U-8, where replacing a Phenylalanine (Phe) residue with 2-Nal resulted in a notable increase in its selectivity for the NMUR2 receptor. peptide.com Further research into melanocortin receptor antagonists has demonstrated that tetrapeptides incorporating 2-Nal can exhibit high selectivity. For instance, the tetrapeptide Ac-DPhe(pI)-DArg-Nal(2')-Arg-NH₂ shows an 80 nM antagonist potency at the mouse melanocortin-1 receptor (mMC1R) and is at least 40-fold selective over the mMC3R, mMC4R, and mMC5R. nih.gov Conversely, substituting the fourth position residue to Ornithine, as in Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH₂, yields a potent mMC4R antagonist with a pA₂ of 8.8 (1.6 nM), highlighting how strategic placement of 2-Nal can modulate both potency and receptor selectivity. nih.gov

Development of Enzyme Inhibitors and Receptor Agonists/Antagonists

Fmoc-protected unnatural amino acids, including this compound and its D-enantiomer, are fundamental components in the synthesis of important classes of enzyme inhibitors and receptor ligands. sigmaaldrich.comsmolecule.com The unique steric and hydrophobic properties of the 2-Nal side chain can influence the binding affinity and functional activity of a peptide at its target, making it a valuable tool for developing both agonists (activators) and antagonists (blockers). sigmaaldrich.com

In the realm of receptor modulation, the D-enantiomer of 2-Nal, D-2-Nal, has been famously incorporated into melanocortin receptor ligands. The substitution of DPhe with D-Nal(2') in the cyclic peptide template Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH₂ led to the creation of SHU9119, a well-known antagonist of the MC3 and MC4 receptors. acs.orgresearchgate.net Similarly, linear tetrapeptides containing a Nal(2') residue have been developed as pan-melanocortin receptor antagonists. nih.gov The peptide Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂, for example, was found to be an antagonist at the mMC1R, mMC3R, mMC4R, and mMC5R. nih.gov These examples underscore the utility of this compound and its derivatives in generating tool compounds to probe receptor function and potential therapeutic leads. nih.govsmolecule.com

Specific Examples of this compound Utilization in Bioactive Peptides

The practical application of this compound is evident in numerous studies where it is used to synthesize peptides with tailored biological activities. Its incorporation allows for systematic exploration of structure-activity relationships (SAR), leading to optimized ligands for various biological targets.

Replacement of Phenylalanine Residues

A common strategy in peptide design is the substitution of the aromatic amino acid Phenylalanine (Phe) with the bulkier 2-Nal to probe the spatial and hydrophobic requirements of a receptor's binding pocket. This substitution can significantly alter a peptide's pharmacological profile. peptide.comacs.org

In a key study on melanocortin tetrapeptides, the DPhe residue in the parent peptide Ac-His-DPhe-Arg-Trp-NH₂ was replaced with various other amino acids, including L-Nal(2') and D-Nal(2'). acs.org The resulting change in agonist potency at mouse melanocortin receptors demonstrated the critical role of this position. While the L-Nal(2') substitution (peptide 14 ) led to a dramatic loss of potency at all tested receptors, the D-Nal(2') substitution (peptide 15 ) resulted in a peptide that retained partial agonist activity at the mMC1R and mMC5R and acted as an antagonist at the mMC3R and mMC4R. acs.org

Table 1. Effect of Replacing DPhe with 2-Nal Isomers on Agonist Potency (EC₅₀, nM) at Mouse Melanocortin Receptors. acs.org
PeptideSequencemMC1RmMC3RmMC4RmMC5R
1 (Parent)Ac-His-DPhe-Arg-Trp-NH₂0.2 ± 0.047.4 ± 1.10.4 ± 0.030.4 ± 0.1
14Ac-His-Nal(2')-Arg-Trp-NH₂220 ± 40>100,000>100,000750 ± 190
15Ac-His-DNal(2')-Arg-Trp-NH₂1.6 ± 0.3AntagonistAntagonist3.6 ± 0.8

Melanocortin Receptor Ligands

This compound and its D-enantiomer are extensively used in the synthesis of ligands targeting the melanocortin receptor (MCR) family, which are G protein-coupled receptors involved in processes like skin pigmentation, energy homeostasis, and feeding behavior. nih.govamazonaws.comgoogle.com The incorporation of 2-Nal is a key feature in some of the most widely studied MCR ligands, including the potent antagonist SHU9119 (Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂). acs.orgresearchgate.net

The introduction of a bulky residue like 2-Nal can significantly influence the conformational landscape of a peptide. nih.gov A study on cyclic peptide analogues of ascidiacyclamide (B1665190) systematically replaced a residue with L- and D-enantiomers of Phenylalanine, 1-Naphthylalanine, and 2-Naphthylalanine. nih.gov Analysis using NMR, CD spectroscopy, and X-ray diffraction revealed that incorporating D-enantiomers, including D-2Nal, facilitated a conformational transformation from a folded to a more open structure in solution compared to their L-enantiomer counterparts. nih.gov This ability to induce specific secondary structures is crucial in peptide drug design, as the peptide's conformation dictates its interaction with the target receptor. While not directly on melanocortin ligands, this research illustrates the principle that the stereochemistry of a bulky, non-natural amino acid like 2-Nal can be a powerful tool to control peptide shape and, consequently, function.

To overcome the inherent instability of peptides, researchers have developed non-peptide peptidomimetics, including molecules with a substituted urea (B33335) core, to target melanocortin receptors. nih.govresearchgate.net In one such study, a series of urea derivatives were synthesized to probe the structure-activity relationships at mouse MCRs. nih.gov The design featured diversity at three positions (R¹, R², R³), with the R³ position being substituted with various amino acid side chains, including that of 2-Nal. nih.gov

These compounds were tested for agonist activity at the mMC1R, mMC3R, mMC4R, and mMC5R. The inclusion of the 2-Nal side chain at the R³ position in two different structural templates (Compound 5 and Compound 16 ) resulted in molecules with no agonist activity at any of the tested receptors up to a concentration of 100 μM, suggesting these structures might be explored for antagonist properties. nih.gov This contrasts with the Phe-containing analogue (Compound 2 ), which showed full agonist activity at the mMC4R and partial agonism at the mMC1R and mMC5R. nih.gov This highlights the profound impact of the 2-Nal substitution in shifting the pharmacological profile away from agonism in this specific urea-based scaffold.

Table 2. Structure and Agonist Activity (EC₅₀, nM) of Substituted Urea Derivatives at Mouse Melanocortin Receptors. nih.gov
CompoundR¹ GroupR² GroupR³ GroupmMC1RmMC3RmMC4RmMC5R
2ButylBenzyl (B1604629)Phe15,000 ± 4,000 (50%)>100,0001,800 ± 3005,000 ± 900 (50%)
5ButylBenzylNal(2')>100,000>100,000>100,000>100,000
164-(aminomethyl)piperidinyl3,3-diphenylpropylNal(2')>100,000>100,000>100,000>100,000

*Value represents partial agonism, with percent activation relative to a full agonist in parentheses.

Inhibitors of BRCA1 Protein

This compound, specifically its D-enantiomer, Fmoc-D-2-Nal-OH, serves as a crucial intermediate in the synthesis of complex peptides designed to target key cellular proteins. pharmaffiliates.com Research has identified it as a building block for creating phosphoserine-containing tetrapeptides. pharmaffiliates.comruifuchemical.com These specialized tetrapeptides are characterized by hydrophobic N-terminal acyl groups and have been developed as inhibitors of the Breast Cancer Type 1 susceptibility protein (BRCA1). pharmaffiliates.comruifuchemical.com The BRCA1 protein is integral to DNA repair, and its inhibition is a significant area of research in oncology. The role of Fmoc-D-2-Nal-OH is to provide the necessary structural component during peptide synthesis to achieve the final, biologically active inhibitor. pharmaffiliates.comruifuchemical.com

Antifungal Agents

The development of novel antifungal agents is a critical area of research, and derivatives of Fmoc-amino acids have shown potential in this field. Studies have demonstrated that Fmoc-protected amino acids and dipeptides can exhibit significant antifungal properties. mdpi.comnih.gov For instance, certain novel Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides have been synthesized and evaluated for their activity against various fungal species, including Aspergillus versicolor and Aspergillus flavus. mdpi.comnih.gov

One dipeptide, in particular, demonstrated greater potency against Aspergillus versicolor than the standard antifungal drug fluconazole (B54011). nih.gov These findings suggest that the unique bioactive structures of Fmoc-amino acid derivatives could represent a new class of therapeutic agents. nih.gov Furthermore, Fmoc-D-2-Nal-OH has been used in the solid-phase synthesis of peptide analogues of α-MSH, which were subsequently tested for broad-spectrum antimicrobial activity. scienceopen.com This highlights the utility of this compound in creating peptides with potential therapeutic applications against fungal pathogens.

Compound/Peptide ClassTarget OrganismFinding
Fmoc-protected 1,2,4-triazolyl-α-amino acids and dipeptidesAspergillus speciesA synthesized dipeptide showed higher potency than fluconazole against A. versicolor. mdpi.comnih.gov
α-MSH Peptide Analogues containing D-2-NalVarious microbesSynthesized to create peptides with broad-spectrum antimicrobial activity. scienceopen.com

Research into Self-Assembling Fmoc-Peptides and Nanostructures

The fluorenylmethyloxycarbonyl (Fmoc) group is not just a protecting group used in peptide synthesis; its bulky, aromatic nature is a primary driver for the self-assembly of peptides into ordered nanostructures. acs.orgnih.gov This self-assembly is primarily governed by π-stacking and hydrophobic interactions between the Fmoc moieties, complemented by hydrogen bonding between the peptide backbones. acs.orgnih.gov These interactions lead to the formation of various nanostructures, including nanofibers, nanotubes, and ribbons. researchgate.net

Research has specifically shown that an Fmoc-conjugate of a naphthylalanine derivative, Fmoc-2-Nal, participates in this self-assembly process to form hydrogels. acs.org The propensity of Fmoc-peptides to self-organize has made them a significant subject of research in materials science and nanotechnology. rsc.org

Formation of Hydrogels for Biomedical Applications

A direct consequence of the self-assembly of Fmoc-peptides is the formation of hydrogels, which are three-dimensional networks of nanofibers capable of entrapping large amounts of water. researchgate.netnih.gov These peptide-based hydrogels are of significant interest for biomedical applications due to their biocompatibility and structural resemblance to the extracellular matrix. nih.govnih.gov

Specifically, Fmoc-2-Nal has been identified as a hydrogelator. acs.org These hydrogels can act as scaffolds in tissue engineering, supporting cell adhesion, survival, and growth. researchgate.netnih.gov The process of gelation is influenced by the balance of forces within the peptide sequences, including π-π stacking from the Fmoc group, hydrogen bonding, and other hydrophobic interactions. nih.govnih.gov The resulting materials are soft, self-supporting, and suitable for creating physiologically relevant environments for in vitro studies and regenerative medicine. nih.gov

Fmoc-PeptideApplicationKey Property
Fmoc-2-NalHydrogel formationForms hydrogels through self-assembly. acs.org
General Fmoc-PeptidesTissue EngineeringForm 3D scaffolds that support cell growth and adhesion. researchgate.netnih.gov
General Fmoc-PeptidesDrug DeliveryCan be used for the controlled release of small molecules. rsc.org

Morphological Investigations (SEM, TEM)

To understand the structure and organization of the nanomaterials formed by Fmoc-peptides, researchers employ high-resolution imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). acs.orgresearchgate.net

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of a sample. thermofisher.commeasurlabs.com It works by scanning a focused electron beam across the surface and detecting scattered electrons to create a three-dimensional-like image. creative-biostructure.com This is useful for observing the texture and external structure of the hydrogel network. thermofisher.comcreative-biostructure.com

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of a sample. thermofisher.commeasurlabs.com In TEM, a beam of electrons is passed through an ultrathin specimen; the transmitted electrons form a two-dimensional image that can reveal details down to the atomic level. creative-biostructure.com This technique is ideal for observing the individual nanofibers and their arrangement within the hydrogel. thermofisher.com

Morphological investigations of hydrogels formed by Fmoc-peptides, including the Fmoc-2-Nal derivative, have been conducted using both SEM and TEM. acs.org These studies confirm the formation of a network of nanofibers that constitute the hydrogel structure. researchgate.net

TechniqueInformation ProvidedApplication to Fmoc-Peptides
SEM (Scanning Electron Microscopy)Surface morphology and topography. thermofisher.comcreative-biostructure.comVisualizing the overall 3D network structure of the hydrogel. acs.org
TEM (Transmission Electron Microscopy)Internal structure and fine details. thermofisher.comcreative-biostructure.comImaging the individual self-assembled nanofibers and their entanglement. acs.orgresearchgate.net

Conformational Studies of Fmoc 2 Nal Oh Containing Peptides

Impact of 2-Nal Residue on Peptide Secondary Structure

The introduction of the 2-naphthylalanine (2-Nal) residue can significantly influence the secondary structure of peptides. The bulky naphthyl group can promote or disrupt specific secondary structures like helices and sheets, depending on its position and the surrounding amino acid sequence. doi.orgresearchgate.net

The 2-Nal residue's hydrophobicity and aromaticity also play a role in stabilizing certain conformations through interactions with other residues. researchgate.net These interactions can be critical in the formation of structures like β-hairpins. researchgate.net

Table 1: Impact of 2-Nal on Peptide Secondary Structure

Peptide System Observation Reference
β-hairpin peptide Replacement of Phe with 2-Nal maintained molecular geometry. researchgate.net researchgate.net
Ascidiacyclamide (B1665190) analogues Incorporation of L-2-Nal influenced the folded-to-open structural transformation. nih.gov nih.gov

Conformational Constraints Introduced by Modified Amino Acids

Modified amino acids, including 2-Nal, are incorporated into peptides to introduce specific conformational constraints. abyntek.combiosyn.com These constraints can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity and stability. rsc.org The bulky side chain of 2-Nal can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, as well as the side chain's chi (χ) angles. doi.org

This steric hindrance can be strategically employed to favor a particular secondary structure or to limit the peptide's conformational flexibility in solution. doi.org For example, introducing a bulky group in the ortho position of an aromatic amino acid can significantly restrict its conformation in χ2 space due to interactions with the β-hydrogens of the amino acid side chain. doi.org This approach has been used to design peptides with specific receptor binding profiles by exploring the steric limits of receptor binding pockets. nih.gov

Table 2: Examples of Modified Amino Acids and Their Conformational Effects

Modified Amino Acid Conformational Effect Application
D-amino acids Can induce β-turn conformations and increase proteolytic stability. google.com Peptide design for enhanced stability. google.com
N-methylated amino acids Reduces hydrogen bonding capacity and restricts backbone flexibility. nih.gov Modulating receptor selectivity and activity. nih.gov

Relationship Between Conformation and Biological Activity

A peptide's three-dimensional conformation is intrinsically linked to its biological activity. nih.gov The specific arrangement of amino acid side chains in space determines how a peptide interacts with its biological target, such as a receptor or enzyme. doi.orgnih.gov By controlling the peptide's conformation through the incorporation of residues like 2-Nal, it is possible to modulate its bioactivity. nih.gov

The introduction of 2-Nal has been a successful strategy in developing potent and selective ligands for various receptors. doi.orgnih.gov For example, replacing a phenylalanine residue with the bulkier 2-Nal in certain peptides has been shown to increase binding affinity by exploring wider and shallower binding pockets on the target protein. rsc.org In the context of melanocortin receptors, substituting D-Phe with D-Nal(2') led to a potent and selective antagonist. doi.org This highlights how subtle conformational changes induced by 2-Nal can switch a molecule from an agonist to an antagonist or alter its receptor subtype selectivity. nih.govnih.gov

The relationship between conformation and activity is not always straightforward and often requires a detailed structure-activity relationship (SAR) study. nih.gov These studies systematically modify the peptide sequence and evaluate the resulting changes in conformation and biological function to understand the precise structural requirements for activity. nih.gov

Table 3: Structure-Activity Relationship of 2-Nal Containing Peptides

Peptide/Target Modification Effect on Activity Reference
Opioid receptor ligands Replacement of Phe with 2-Nal Altered agonist/antagonist profile at MOR and DOR. nih.gov nih.gov
Melanocortin receptor ligands Substitution of D-Phe with D-Nal(2') Led to a potent and selective antagonist. doi.org doi.org
Compstatin (B549462) (Complement inhibitor) Substitution of Val4 with 2-Nal 99-fold increase in inhibitory activity. lambris.com lambris.com

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are invaluable tools for studying the conformational landscape of peptides containing Fmoc-2-Nal-OH. nih.govresearchgate.net These methods provide insights into the dynamic behavior of peptides in solution and can help predict their preferred conformations. nih.govpnas.org

Computational approaches like replica-exchange molecular dynamics can be used to gain further molecular insights into the assembly of aromatic peptides into ordered structures. rsc.org These simulations can also be used in conjunction with experimental data from techniques like NMR and X-ray crystallography to refine and validate structural models. doi.orgresearchgate.net Furthermore, machine learning and deep learning models are being developed to predict the success of peptide synthesis and to understand how sequence affects synthetic performance, which is particularly relevant for complex peptides containing modified residues. researchgate.netamidetech.comacs.org

Table 4: Computational Methods in Peptide Conformational Analysis

Method Application Key Findings
Molecular Dynamics (MD) Simulations Studying conformational preferences and flexibility of peptides in solution. researchgate.netnih.gov Can reveal the influence of modified residues on peptide structure and dynamics. doi.orgnih.gov
Replica-Exchange Molecular Dynamics Investigating the self-assembly of aromatic peptides. rsc.org Provides insights into the formation of ordered nanostructures. rsc.org
Machine Learning/Deep Learning Predicting peptide synthesis success and aggregation. researchgate.netamidetech.comchemrxiv.org Can identify problematic sequences and guide synthesis optimization. researchgate.netacs.org

Structure Activity Relationship Sar Studies Involving Fmoc 2 Nal Oh

Elucidation of Pharmacophore Elements

The 2-naphthylalanine residue, often introduced using Fmoc-2-Nal-OH during solid-phase peptide synthesis, can serve as a key pharmacophore element. Research has shown that the presence of an aromatic ring at specific positions is critical for activity in various peptide systems. For instance, in compstatin (B549462) analogues, aromatic residues at positions 4 and 7 are crucial for complement inhibitor activity, with 2-naphthylalanine contributing to hydrophobic interactions that enhance binding affinity lambris.com. Similarly, in cyclic peptide-based CXCR4 antagonists, the 2-naphthylalanine residue at position 4 was found to be a significant contributor to bioactivity, as its substitution with alanine (B10760859) led to a substantial loss of potency nih.gov. These findings highlight the importance of the aromatic side chain of 2-Nal in forming specific interactions within receptor binding sites, thereby defining its role as a pharmacophore.

Rational Design of Peptide Analogues with Enhanced Properties

The understanding gained from SAR studies involving 2-naphthylalanine facilitates the rational design of peptide analogues with improved properties. For example, the Hansen group explored anoplin (B1578421) analogues by substituting residues with 2-naphthylalanine (2Nal) to enhance antimicrobial specificity or reduce hemolytic activity, although Trp and Phe substitutions did not yield improved results in that specific context frontiersin.org. In the design of compstatin analogues, the inclusion of 2-naphthylalanine was part of strategies to enhance complement inhibition, with some analogues showing improved activity and solubility characteristics lambris.comacs.org. Furthermore, the use of 2-naphthylalanine in designing peptide mimetics for CXCR4 antagonists is an ongoing area, aiming to achieve better pharmacokinetic and pharmacodynamic traits, including potential oral bioavailability uit.no. The ability of 2-naphthylalanine to mimic phenylalanine while offering a larger hydrophobic surface area makes it a valuable tool for optimizing peptide interactions and stability.

Correlation between Chemical Structure and Biological Response

A direct correlation exists between the chemical structure of peptides incorporating 2-naphthylalanine and their observed biological responses. The size, hydrophobicity, and specific orientation of the naphthyl ring system influence how the peptide interacts with its target. Studies comparing 1-naphthylalanine and 2-naphthylalanine have shown that the positional isomerism of the naphthyl group can lead to different conformational preferences and binding modes researchgate.netnih.gov. For instance, in ascidiacyclamide (B1665190) analogues, 2-naphthylalanine induced a less stable open structure compared to 1-naphthylalanine, and the D-enantiomer of 2-naphthylalanine showed stronger cytotoxicity nih.gov. In compstatin, the hydrophobicity of 2-naphthylalanine at position 4 was correlated with binding affinity, suggesting that hydrophobic interactions are key to its function lambris.com. These findings underscore the principle that precise structural modifications, such as the introduction of 2-naphthylalanine, can be strategically employed to fine-tune biological activity and achieve desired therapeutic outcomes.

Future Directions and Emerging Research Areas

Development of Novel Fmoc-2-Nal-OH Derivatives for Targeted Applications

Research is actively pursuing the synthesis of novel derivatives of this compound to create molecules with tailored functionalities for specific applications. By modifying the Fmoc group, the naphthyl moiety, or the amino acid backbone, scientists aim to develop compounds with enhanced self-assembly characteristics, improved biological activity, or unique material properties. For instance, studies are exploring how variations in the aromatic side chains, such as incorporating different naphthyl isomers or other bulky aromatic groups, can influence the formation of supramolecular structures like hydrogels and nanofibers rsc.orgacs.org. The goal is to design derivatives that can specifically interact with biological targets or self-assemble into precisely controlled architectures for applications ranging from biosensing to advanced biomaterials.

Exploration in Advanced Material Science beyond Hydrogels

While Fmoc-based peptides are well-known for forming hydrogels rsc.orgnih.govacs.orgresearchgate.netresearchgate.netnih.gov, emerging research is expanding their utility into other advanced material science domains. This includes the development of supramolecular polymers, ordered nanostructures, and composite materials with unique mechanical, optical, or electronic properties. The inherent self-assembly capabilities of this compound, driven by π-π stacking and hydrophobic interactions, can be leveraged to create novel materials that go beyond traditional hydrogel scaffolds. For example, studies are investigating the potential of these peptide assemblies in areas like responsive materials, self-healing systems, and as building blocks for nanoscale devices. The ability to fine-tune the assembly process through chemical modifications or co-assembly with other molecules offers a pathway to engineer materials with precisely controlled morphologies and functionalities nih.govresearchgate.netrsc.org.

Integration with Modern Drug Delivery Systems

The self-assembling nature of this compound and its derivatives makes them attractive candidates for integration into modern drug delivery systems. These peptide-based nanostructures can encapsulate therapeutic agents, offering controlled release profiles and improved bioavailability. Research is focusing on developing this compound-based nanocarriers, such as nanoparticles and hydrogels, for targeted delivery of drugs to specific tissues or cells researchgate.netmdpi.comresearchgate.net. The ability to modify these peptide structures allows for the incorporation of targeting ligands or stimuli-responsive elements, enhancing the precision and efficacy of drug delivery. For instance, Fmoc-dipeptides and tripeptides are being explored for their potential in creating injectable hydrogels or stimuli-responsive drug release systems that can respond to changes in pH, temperature, or enzymatic activity researchgate.netmdpi.com.

Computational Chemistry in Predictive Design

Computational chemistry plays a crucial role in accelerating the discovery and design of new this compound-based materials and therapeutics. Molecular modeling, simulations, and quantitative structure-activity relationship (QSAR) studies can predict the self-assembly behavior, stability, and potential biological activities of novel this compound derivatives before synthesis researchgate.net. This in silico approach allows researchers to screen a vast number of potential molecular designs, identify promising candidates, and optimize their properties for targeted applications. By understanding the fundamental interactions governing self-assembly and biological recognition, computational methods can guide the rational design of this compound derivatives with desired characteristics, thereby streamlining the development process and reducing experimental costs.

Q & A

Q. What analytical methods are recommended to verify the purity and structural integrity of Fmoc-2-Nal-OH?

High-Performance Liquid Chromatography (HPLC) with ≥98.0% purity is the standard method for quality control . Complementary techniques include nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular identity. The SMILES string (OC(=O)[C@H](Cc1ccc2ccccc2c1)NC(=O)OCC3c4ccccc4-c5ccccc35) and InChI key (JYUTZJVERLGMQZ-SANMLTNESA-N) provided in product documentation aid in structural validation .

Q. How should this compound be stored to ensure stability during peptide synthesis experiments?

Store the compound at 2–8°C in a tightly sealed container to prevent moisture absorption and degradation. For long-term storage, desiccate at -20°C . Pre-weighed aliquots are recommended to minimize repeated freeze-thaw cycles, which can compromise stability .

Q. What solvents are compatible with this compound for preparing stock solutions in solid-phase peptide synthesis (SPPS)?

Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve Fmoc-protected amino acids. For example, DMSO can dissolve similar compounds like Fmoc-Val-OH at 250 mg/mL . Pre-warming to 37°C with sonication improves solubility .

Advanced Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS to prevent incomplete reactions?

Use coupling reagents such as HBTU or HATU with a 2–4 molar excess of this compound relative to the resin-bound peptide. Monitor coupling completion via the Kaiser test or ninhydrin assay. Double coupling (repeating the reaction) may be necessary for sterically hindered residues like 2-naphthylalanine (2-Nal) . Recent studies suggest that microwave-assisted synthesis reduces reaction time while maintaining >95% efficiency .

Q. What strategies mitigate racemization during this compound incorporation into peptide chains?

Racemization is minimized by:

  • Using low-basicity conditions (e.g., 0.1 M HOBt/DMF) during activation .
  • Avoiding prolonged exposure to piperidine during Fmoc deprotection .
  • Incorporating additives like Oxyma Pure, which reduce epimerization by stabilizing the activated ester intermediate .

Q. How does the 2-naphthyl group in this compound influence peptide secondary structure and receptor binding?

The hydrophobic 2-naphthyl side chain enhances π-π stacking interactions in α-helices and β-sheets, stabilizing tertiary structures. In receptor antagonists (e.g., Grb2-SH2 domain inhibitors), this moiety improves binding affinity by filling hydrophobic pockets, as demonstrated in analogues of Fmoc-Pmp(Buᵗ)₂-OH . Circular dichroism (CD) spectroscopy and molecular dynamics simulations are critical for analyzing structural impacts .

Methodological Considerations Table

Parameter Recommendation Reference
Purity Validation HPLC ≥98.0%; NMR for structural confirmation
Storage 2–8°C in sealed container; desiccate at -20°C for long-term
Solubility DMF or DMSO with sonication; avoid aqueous buffers unless specified
Coupling Reagents HATU/HBTU with DIEA; 2–4x molar excess of amino acid
Racemization Control Low-pH activation; Oxyma Pure or HOBt as additives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.